molecular formula C33H45N5O9 B608263 Vipivotide tetraxetan Linker

Vipivotide tetraxetan Linker

Número de catálogo B608263
Peso molecular: 655.7 g/mol
Clave InChI: JHWCOTSIOATVKA-MOTXCXSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vipivotide tetraxetan, also known as PSMA-617, is a chemically modified inhibitor of the prostate-specific membrane antigen (PSMA) . It is a radioconjugate composed of PSMA-617, a human PSMA-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 . It is used for the treatment of PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) .


Synthesis Analysis

Vipivotide tetraxetan is synthesized using a non-cleavable peptide linker . The linker is used to connect the pharmacophore group Glutamate-urea-Lysine peptide to the PSMA-617 .


Molecular Structure Analysis

The molecular formula of Vipivotide tetraxetan is C49H71N9O16 . The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to PSMA .


Chemical Reactions Analysis

Upon intravenous administration of lutetium Lu 177 vipivotide tetraxetan, vipivotide tetraxetan targets and binds to PSMA-expressing tumor cells .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de próstata

Vipivotide tetraxetan se ha utilizado en la investigación del cáncer de próstata {svg_1}. Es un prometedor agente teranóstico dirigido al antígeno de membrana específico de la próstata {svg_2}. Está siendo desarrollado por Advanced Accelerator Applications (una subsidiaria de Novartis) para el tratamiento del cáncer de próstata metastásico que expresa el antígeno de membrana específico de la próstata (PSMA) {svg_3}.

Enfoque teranóstico

Vipivotide tetraxetan es un agente terapéutico radioligando {svg_4}. La parte activa del radiofármaco es el lutecio-177, que está unido a un ligando que se une al PSMA {svg_5}. Este enfoque teranóstico mejora la selección del paciente y la precisión de la dosificación {svg_6}.

Minimizar la resistencia a los medicamentos

Los radiofármacos como Vipivotide tetraxetan ofrecen ventajas sobre otras terapias contra el cáncer {svg_7}. Su mecanismo de acción: bombardear las células tumorales con radiación que destruye el ADN, minimiza la resistencia a los medicamentos {svg_8}.

Oportunidades de combinación

Los radiofármacos desbloquean ricas oportunidades de combinación, particularmente con inmunoterapias {svg_9}. Esto podría potencialmente mejorar la efectividad del tratamiento del cáncer.

Visualización de la ubicación del tumor

Los radiofármacos permiten a los investigadores visualizar la ubicación del tumor y la absorción de la terapia {svg_10}. Esto se debe al uso de isótopos de imagen antes o junto con los isótopos terapéuticos {svg_11}.

Ampliación de los objetivos farmacológicos

Los radiofármacos también amplían el rango de objetivos farmacológicos viables {svg_12}. Algunos isótopos radiactivos son tan potentes que incluso los objetivos de baja expresión pueden atraer suficientes moléculas radiactivas para destruir la célula cancerosa {svg_13}.

Síntesis de radioligandos

Vipivotide tetraxetan Linker es un enlace peptídico no escindible que se utiliza en la síntesis de Vipivotide tetraxetan {svg_14}. Esta molécula radiactiva se aplica en el tratamiento del cáncer de próstata {svg_15}.

Potencial de mercado

Los sólidos datos de eficacia de los radiofármacos comercializados por Novartis, Lutathera para tumores neuroendocrinos gastroenteropancreáticos y Pluvicto (lutecio-177 vipivotide tetraxetan) para el cáncer de próstata metastásico resistente a la castración, han provocado adquisiciones biotecnológicas multimillonarias {svg_16}. Esto indica el importante potencial de mercado de Vipivotide tetraxetan.

Safety and Hazards

Vipivotide tetraxetan is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse reactions include fatigue, dry mouth, nausea, anemia, decreased appetite, and constipation .

Análisis Bioquímico

Biochemical Properties

Vipivotide tetraxetan Linker plays a crucial role in biochemical reactions by selectively binding to prostate-specific membrane antigen (PSMA). The Glutamate-urea-Lysine component of the linker interacts with PSMA, a transmembrane enzyme overexpressed in primary and metastatic prostate cancers . This interaction is highly specific, allowing for targeted delivery of therapeutic agents to PSMA-expressing cells. The compound’s ability to bind selectively to PSMA makes it an essential tool in the development of targeted cancer therapies .

Cellular Effects

This compound influences various cellular processes by binding to PSMA-expressing cells. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, upon binding to PSMA, the compound can deliver beta particle radiation to the targeted cells, leading to their destruction . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PSMA on the surface of prostate cancer cells. The Glutamate-urea-Lysine component of the linker binds to PSMA with high affinity and specificity . Once bound, the compound can deliver therapeutic agents, such as lutetium-177, to the cancer cells. The beta particle radiation emitted by lutetium-177 induces DNA damage and cell death in the targeted cancer cells . This mechanism of action highlights the compound’s potential in targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific conditions, ensuring its effectiveness in delivering therapeutic agents to cancer cells . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained activity in targeting and destroying PSMA-expressing cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased efficacy in targeting and destroying cancer cells . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcome without causing harm to the patient .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound’s interaction with PSMA is a key aspect of its metabolic activity . This interaction allows for the targeted delivery of therapeutic agents to cancer cells, enhancing the compound’s efficacy in cancer treatment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical to its function. The compound is transported to PSMA-expressing cells, where it binds to the target enzyme . This targeted distribution ensures that the therapeutic agents are delivered specifically to cancer cells, minimizing the impact on healthy tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to PSMA-expressing cells . This subcellular localization is essential for the compound’s function, allowing it to deliver therapeutic agents directly to the cancer cells .

Propiedades

IUPAC Name

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWCOTSIOATVKA-MOTXCXSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vipivotide tetraxetan Linker
Reactant of Route 2
Vipivotide tetraxetan Linker
Reactant of Route 3
Vipivotide tetraxetan Linker
Reactant of Route 4
Vipivotide tetraxetan Linker
Reactant of Route 5
Vipivotide tetraxetan Linker
Reactant of Route 6
Vipivotide tetraxetan Linker

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.